molecular formula C43H34N2O9 B050629 N,O-Bis-fmoc-tyr-onsu CAS No. 115136-02-2

N,O-Bis-fmoc-tyr-onsu

Cat. No.: B050629
CAS No.: 115136-02-2
M. Wt: 722.7 g/mol
InChI Key: GTSHFUBPVSTONE-CKIGWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is a specialized reagent used in peptide synthesis. It is known for its ability to introduce protective groups to amino acids, particularly tyrosine, which is crucial in the synthesis of peptides and proteins. This compound utilizes base-labile protection for both the alpha amino group and the aromatic ring hydroxyl, making it a versatile tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide. This reaction typically occurs in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting product is then purified to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester primarily undergoes substitution reactions. The Fmoc group can be introduced to amines through nucleophilic substitution, where the hydroxysuccinimide ester acts as a leaving group .

Common Reagents and Conditions

    Reagents: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), N-hydroxysuccinimide, sodium bicarbonate.

    Conditions: Aqueous dioxane solution, base-labile conditions.

Major Products

The major product of these reactions is the Fmoc-protected amino acid, which can be further used in peptide synthesis. The removal of the Fmoc group is typically achieved using a base such as piperidine .

Scientific Research Applications

N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is widely used in the field of peptide synthesis. It is particularly valuable for introducing protective groups to amino acids, which is essential for the stepwise construction of peptides. This compound has applications in:

Mechanism of Action

The mechanism of action of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the protection of amino groups through the formation of a stable Fmoc group. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is unique due to its dual protection of both the alpha amino group and the aromatic ring hydroxyl. This dual protection makes it particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required .

Properties

CAS No.

115136-02-2

Molecular Formula

C43H34N2O9

Molecular Weight

722.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(9R)-9-phenylmethoxycarbonyloxy-9H-fluoren-4-yl]propanoate

InChI

InChI=1S/C43H34N2O9/c46-37-21-22-38(47)45(37)54-41(48)36(44-42(49)51-25-35-30-16-6-4-14-28(30)29-15-5-7-17-31(29)35)23-27-13-10-20-34-39(27)32-18-8-9-19-33(32)40(34)53-43(50)52-24-26-11-2-1-3-12-26/h1-20,35-36,40H,21-25H2,(H,44,49)/t36?,40-/m1/s1

InChI Key

GTSHFUBPVSTONE-CKIGWAMCSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)[C@@H](C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Synonyms

N,O-bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester
N,O-bis-Fmoc-Tyr-ONSu

Origin of Product

United States

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